molecular formula C27H25N3O5 B2609229 2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide CAS No. 894560-79-3

2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2609229
CAS RN: 894560-79-3
M. Wt: 471.513
InChI Key: QGGXFTZASRWSEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds were synthesized via a Schiff bases reduction route . The yellow oily product was dissolved in 1:1 dichloromethane:methanol (20 mL) and added in portion to sodium borohydride (0.7566 g, 0.02 mol) at room temperature and stirred for 20 h .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . Sodium borohydride, a powerful reducing agent, was used for the reduction of different functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 7-{[(4-methoxyphenyl)amino]methyl}-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one, have been reported . The compound has a molecular weight of 324.34 and is a solid .

Scientific Research Applications

Molecular Structure and Interaction

Research on amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has shown interesting spatial orientations that influence their molecular interactions. These compounds can exhibit tweezer-like geometry and form channel-like structures through weak interactions, which could be significant in the development of molecular recognition systems or new materials (Kalita & Baruah, 2010).

Antimalarial Activity

Derivatives related to quinoline, such as those synthesized from substituted phenyl analogues, have been studied for their antimalarial activity. These compounds have shown promising results against Plasmodium berghei in mice and offer potential as new antimalarial agents (Werbel et al., 1986).

Synthetic Methodologies

The synthesis of related compounds has provided valuable insights into chemical methodologies. For instance, 5H-benzoxazolo[3,2-a]quinolin-5-ones were synthesized through a simple method involving N-(2-hydroxyphenyl)anthranilic acid and acetic anhydride, contributing to the field of heterocyclic chemistry (Kim et al., 1974).

Ligand Design for Catalysis

Compounds with phosphino groups, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used to create rhodium complexes for asymmetric hydrogenation, highlighting their application in catalysis and the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Aldose Reductase Inhibition

Quinoxalin-2(1H)-one derivatives have been explored for their potential to inhibit aldose reductase, an enzyme involved in diabetic complications. These studies have led to the development of multifunctional inhibitors with both potent enzyme inhibition and antioxidant activity, offering a dual approach to managing diabetic complications (Qin et al., 2015).

Safety And Hazards

The safety information for a similar compound, 7-{[(4-methoxyphenyl)amino]methyl}-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one, includes hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

properties

IUPAC Name

2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-17-4-3-5-21(10-17)29-26(31)15-30-23-13-25-24(34-16-35-25)12-18(23)11-19(27(30)32)14-28-20-6-8-22(33-2)9-7-20/h3-13,28H,14-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGXFTZASRWSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide

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